molecular formula C23H17ClFNO4S B2838368 (4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-ethoxyphenyl)methanone CAS No. 1114658-26-2

(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-ethoxyphenyl)methanone

Cat. No. B2838368
CAS RN: 1114658-26-2
M. Wt: 457.9
InChI Key: ZOOSHOWIEXWUFO-UHFFFAOYSA-N
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Description

(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H17ClFNO4S and its molecular weight is 457.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The reactivity of related benzo[b]thiophene derivatives has been explored, showing that these compounds undergo Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles, leading to functionalized products. This method offers a straightforward approach to the functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Antitubercular Activity

  • Aryloxyphenyl cyclopropyl methanones, synthesized through reactions involving related structural motifs, have shown significant antitubercular activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. These findings highlight the potential of similar compounds in the development of new antitubercular agents (Dwivedi et al., 2005).

Antioxidant Properties

  • The synthesis of derivatives from related compounds has been shown to produce molecules with promising antioxidant properties, suggesting that the chemical structure of interest may also be a candidate for exploring antioxidant activities (Çetinkaya et al., 2012).

Environmental Behavior

  • Studies on the environmental fate and behavior of benzophenone derivatives indicate significant reactivity towards free available chlorine and photostability under artificial solar radiation. These insights can be relevant for assessing the environmental impact and degradation pathways of the specified compound (Santos & Esteves da Silva, 2019).

Photoreactivity and Clathrate Formation

  • The edge-to-face interaction between aromatic rings in related compounds has been studied for its role in clathrate formation, demonstrating the complex intermolecular interactions that can occur, which might be relevant for the compound of interest in forming inclusion complexes (Eto et al., 2011).

properties

IUPAC Name

[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO4S/c1-2-30-19-9-6-15(7-10-19)23(27)22-14-26(18-5-3-4-16(24)12-18)20-13-17(25)8-11-21(20)31(22,28)29/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOSHOWIEXWUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-ethoxyphenyl)methanone

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